Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate
CAS No.:
Cat. No.: VC16703977
Molecular Formula: C25H24N4O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O4 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3 |
| Standard InChI Key | STYVDYYCTQZFDE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 444.48 g/mol . Its structure comprises a benzodiazole core fused to a biphenyl group, substituted at the 2-position with an ethoxy group and at the 3-position with a [(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl] side chain. The carboxylate ester at the 4-position enhances solubility in organic solvents like chloroform and methanol .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 207–209°C | |
| Boiling Point | 657.2±65.0°C (Predicted) | |
| Density | 1.29 g/cm³ | |
| Solubility | Chloroform, DMSO, Methanol | |
| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |
The compound’s stability is influenced by its imino and ester functional groups, necessitating storage under inert conditions to prevent hydrolysis . Spectroscopic characterization via -NMR and -NMR confirms the presence of distinct proton environments, such as the ethoxy methyl group ( 1.3–1.5 ppm) and aromatic protons ( 7.0–8.2 ppm).
Synthesis and Analytical Characterization
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. A representative pathway includes:
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Formation of the Benzodiazole Core: Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.
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Introduction of the Biphenyl Moiety: Suzuki-Miyaura coupling to attach the biphenyl group, utilizing palladium catalysts .
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Functionalization: Sequential alkylation and esterification to introduce the ethoxy and carboxylate groups.
Reaction monitoring employs HPLC for purity assessment (>98%) and mass spectrometry for molecular ion confirmation ( 445.2 [M+H]⁺) . Challenges include minimizing byproducts like de-esterified analogs, which are mitigated through low-temperature esterification .
Biological Activity and Mechanisms
The compound exhibits broad bioactivity, primarily as an enzyme inhibitor. Key findings include:
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Angiotensin II Receptor Antagonism: As an intermediate in Azilsartan synthesis, it contributes to the drug’s ability to block the renin-angiotensin system, lowering blood pressure .
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Antimicrobial Potential: Preliminary assays show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to cell membrane disruption.
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Anticancer Activity: In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 12.5 µM, linked to apoptosis induction via caspase-3 activation.
| Biological Activity | Model System | Result | Source |
|---|---|---|---|
| Enzyme Inhibition | Angiotensin II AT₁ | ||
| Antimicrobial Activity | S. aureus | MIC = 8 µg/mL | |
| Cytotoxicity | MCF-7 Cells | IC₅₀ = 12.5 µM |
Despite these promising results, in vivo pharmacokinetic studies are lacking, and the exact molecular targets remain partially characterized.
Pharmacological Relevance: Role in Azilsartan Development
Azilsartan medoxomil, a prodrug for hypertension, relies on this compound as a penultimate intermediate. During synthesis, the hydroxyaminoimino group undergoes oxidative cyclization to form the tetrazole ring essential for receptor binding . Comparative studies highlight its superiority over earlier intermediates (e.g., Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate [CAS 139481-44-0]) due to enhanced solubility and metabolic stability .
Future Research Directions
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Mechanistic Elucidation: Proteomic studies to map enzyme targets and resistance pathways.
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Derivative Synthesis: Modifying the ethoxy or carboxylate groups to enhance bioavailability.
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In Vivo Studies: Assessing toxicity and efficacy in animal models of hypertension and cancer.
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